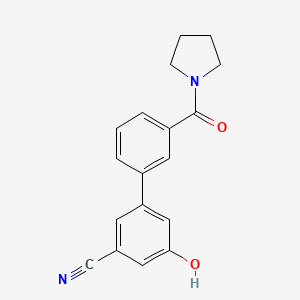
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% (2C4MSPP) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that has a melting point of 224-225 °C and a boiling point of 370 °C. It is insoluble in water, but soluble in alcohols, ethers, and chloroform. 2C4MSPP has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as an inhibitor of enzymes. In addition, it has been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-(3-methylsulfonylaminophenyl)phenol and 2-cyano-4-(3-methylsulfonylaminophenyl)benzoic acid.
Wirkmechanismus
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, it has been found to act as a catalyst in the synthesis of polymers by promoting the formation of polymeric chains.
Biochemical and Physiological Effects
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% has been found to have no adverse effects on the biochemical or physiological functions of the body. It has been found to be non-toxic and non-irritating, and it does not interact with other compounds in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its ease of synthesis. In addition, it is a non-toxic and non-irritating compound, making it safe to use in laboratory experiments. However, it is insoluble in water, and must be dissolved in a suitable solvent before use.
Zukünftige Richtungen
The future directions for the use of 2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% in scientific research include its use as a catalyst in the synthesis of other compounds, such as drugs and polymers. In addition, its use as an inhibitor of enzymes could be explored further, as well as its potential applications in the fields of biochemistry and pharmacology. Additionally, its use in the synthesis of organic compounds could be explored further, as well as its potential applications in the fields of materials science and nanotechnology.
Synthesemethoden
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol, 95% is synthesized by reacting 4-methoxy-3-methylsulfonylaminophenol with sodium cyanide in acetonitrile. The reaction is carried out at room temperature for 24 hours, and the product is isolated by filtration. The purity of the product is determined by thin-layer chromatography (TLC) and the yield is typically 95%.
Eigenschaften
IUPAC Name |
N-[3-(3-cyano-4-hydroxyphenyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20(18,19)16-13-4-2-3-10(8-13)11-5-6-14(17)12(7-11)9-15/h2-8,16-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPCBWUKIUQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684988 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-methylsulfonylaminophenyl)phenol | |
CAS RN |
1261901-70-5 |
Source


|
| Record name | N-(3'-Cyano-4'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)



![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)




